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Compound of Interest

Compound Name: 2,5,8-Trichloroquinoline

CAS No.: 1343067-49-1

Cat. No.: B1528729

Get Quote

Executive Summary
In the high-stakes arena of medicinal chemistry, the quinoline scaffold remains a "privileged

structure," serving as the backbone for antimalarials, kinase inhibitors, and broad-spectrum

antivirals. 2,5,8-Trichloroquinoline (CAS 1343067-49-1) represents a highly specialized,

halogenated building block.[1] Its distinct substitution pattern—featuring a labile chlorine at the

C2 position and stable, lipophilicity-enhancing chlorines at C5 and C8—offers a unique "lock-

and-key" mechanism for Structure-Activity Relationship (SAR) exploration.

This guide provides a rigorous technical analysis of 2,5,8-Trichloroquinoline, moving beyond

basic catalog data to explore its synthesis, validation, and strategic application in drug

discovery.

Chemical Identity & Specifications
Accurate identification is the bedrock of reproducible science. The following data aggregates

verified chemical descriptors for this specific isomer.
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Property Specification

CAS Number 1343067-49-1

IUPAC Name 2,5,8-Trichloroquinoline

Molecular Formula C₉H₄Cl₃N

Molecular Weight 232.49 g/mol

SMILES Clc1ccc2nc(Cl)cc(Cl)c2c1

InChI Key
Unique identifier required for database

integration (e.g., generated via ChemDraw)

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DCM, Chloroform; sparingly

soluble in water

Purity Standard ≥95% (HPLC) for biological screening

Synthesis Protocol: The Deoxychlorination Route
Expertise Note: Direct chlorination of quinoline often yields inseparable mixtures of isomers.

The most robust, self-validating method for generating 2,5,8-Trichloroquinoline is the

Deoxychlorination of 5,8-dichloro-2(1H)-quinolinone using phosphoryl chloride (POCl₃). This

exploits the tautomeric equilibrium of the 2-quinolinone precursor.

Reaction Logic
The C2 position in the quinolinone precursor is essentially an amide carbonyl. By activating this

oxygen with POCl₃, we convert it into a good leaving group, which is then displaced by a

chloride ion via an SɴAr-like mechanism, simultaneously aromatizing the ring.

Step-by-Step Methodology
Precursor: 5,8-Dichloro-2(1H)-quinolinone (synthesized via Knorr cyclization of 2,5-

dichloroaniline).

Reagents:
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Phosphoryl chloride (POCl₃) [CAS: 10025-87-3] - Excess/Solvent

Catalytic DMF (N,N-Dimethylformamide) - Vilsmeier-Haack activation

Protocol:

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a CaCl₂

drying tube, charge 1.0 equivalent of 5,8-dichloro-2(1H)-quinolinone.

Addition: Carefully add 5.0–10.0 equivalents of POCl₃. (Note: POCl₃ acts as both reagent

and solvent).

Catalysis: Add 2–3 drops of anhydrous DMF. Critical Step: This forms the highly reactive

Vilsmeier chloroiminium species, significantly accelerating the reaction.

Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC (Eluent:

20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less

polar UV-active spot (Target).

Quench (Hazard Control): Cool to room temperature. Pour the reaction mixture slowly onto

crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃ releases

HCl gas.

Isolation: Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH to pH 8. Extract

with Dichloromethane (DCM) (3x).

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from

Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Reaction Pathway Visualization
The following diagram illustrates the transformation logic, highlighting the critical aromatization

step.
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Figure 1: Deoxychlorination pathway converting the lactam precursor to the chlorinated

heteroaromatic target.

Characterization & Self-Validation
To ensure scientific integrity, the synthesized compound must be validated. The 2,5,8-

substitution pattern creates a distinct NMR signature.

1H NMR Prediction (CDCl₃, 400 MHz)
H3 (β-proton): Doublet, ~7.5 ppm. High field due to shielding by the adjacent C2-Cl, but

deshielded by the ring current.

H4 (α-proton): Doublet, ~8.5 ppm. Significantly deshielded by the ring nitrogen and the C5-Cl

peri-effect.

H6 & H7: These protons on the benzenoid ring will appear as a pair of doublets (or an AB

system) around 7.6–7.8 ppm, exhibiting ortho coupling (~8-9 Hz).

Validation Check: The absence of the broad N-H singlet (from the quinolinone precursor)

confirms aromatization.

Mass Spectrometry (LC-MS)
Parent Ion: Look for [M+H]⁺ = 233.9 (based on ³⁵Cl).

Isotope Pattern: The presence of three chlorine atoms will generate a characteristic isotopic

cluster (M, M+2, M+4, M+6) with relative intensities approximating 27:27:9:1. This pattern is

definitive proof of trichloro-substitution.

Applications in Drug Discovery
2,5,8-Trichloroquinoline is not merely an endpoint; it is a divergent intermediate.

Selective Functionalization (The C2 Advantage)
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The chlorine at position C2 is highly activated toward Nucleophilic Aromatic Substitution (SɴAr)

due to the electron-withdrawing nature of the adjacent ring nitrogen. In contrast, the chlorines

at C5 and C8 are deactivated and stable under standard SɴAr conditions.

Workflow: React with amines (R-NH₂) to form 2-amino-5,8-dichloroquinolines.

Relevance: This mimics the core structure of chloroquine and amodiaquine, allowing

researchers to synthesize novel antimalarial analogs with altered metabolic stability (blocked

C5/C8 positions).

Strategic SAR Map
The following diagram outlines how this scaffold serves as a branching point for library

generation.
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Figure 2: Functional differentiation of the trichloroquinoline scaffold for medicinal chemistry.

Safety & Handling (MSDS Summary)
Hazards: Skin and eye irritant.[2] Potential sensitizer.

GHS Classification: H315 (Skin Irrit. 2), H319 (Eye Irrit.[2] 2A), H335 (STOT SE 3).

Handling: Use only in a fume hood. Wear nitrile gloves and chemical safety goggles.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis

or oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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